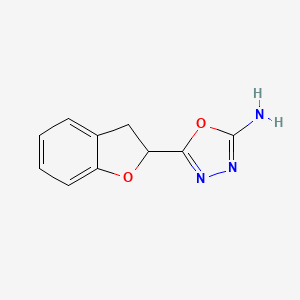

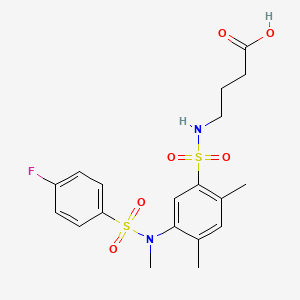

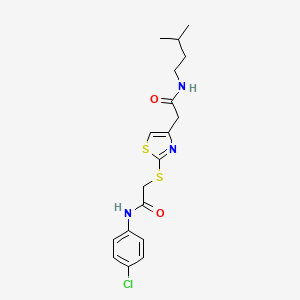

![molecular formula C12H21NO2S B2549581 Tert-butyl 7-sulfanyl-5-azaspiro[3.4]octane-5-carboxylate CAS No. 2490418-42-1](/img/structure/B2549581.png)

Tert-butyl 7-sulfanyl-5-azaspiro[3.4]octane-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Tert-butyl 7-sulfanyl-5-azaspiro[3.4]octane-5-carboxylate” is a chemical compound with the CAS Number: 2490418-42-1 . It has a molecular weight of 243.37 . The IUPAC name for this compound is "tert-butyl 7-mercapto-5-azaspiro [3.4]octane-5-carboxylate" .

Molecular Structure Analysis

The InChI code for this compound is "1S/C12H21NO2S/c1-11(2,3)15-10(14)13-8-9(16)7-12(13)5-4-6-12/h9,16H,4-8H2,1-3H3" . This code provides a detailed description of the molecule’s structure and can be used to generate a 3D model.Aplicaciones Científicas De Investigación

Synthesis and Molecular Structure

Synthesis of Cyclic Amino Acid Esters : A study by Moriguchi et al. (2014) detailed the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a cyclic amino acid ester, characterizing its structure through NMR spectroscopy and X-ray diffraction analysis. This work demonstrates the compound's bicyclo[2.2.2]octane structure, incorporating a lactone moiety and a piperidine ring, presenting a foundational approach for the synthesis of related compounds (Moriguchi, T., Krishnamurthy, S., Arai, T., Matsumoto, T., Araki, K., Tsuge, A., & Nishino, N., 2014).

Rearrangement of Oxaziridines : Research on the photochemical and thermal rearrangement of oxaziridines by Lattes et al. (1982) highlighted the stereoelectronic control theory, which could be relevant for understanding reactions involving tert-butyl 7-sulfanyl-5-azaspiro[3.4]octane-5-carboxylate. This study provides insights into regioselectivities observed in photochemical and thermal rearrangements, which could inform synthetic strategies for related compounds (Lattes, A., Oliveros, E., Rivière, M., Belzecki, C., Mostowicz, D., Abramskj, W., Piccinnileopardi, C., Germain, G., & Vanmeerssche, M., 1982).

Building Blocks for Polyketides : A study by Shklyaruck (2015) developed an efficient procedure for transforming derivatives into building blocks for the synthesis of natural compounds with antitumor activity. This research underscores the potential of tert-butyl 7-sulfanyl-5-azaspiro[3.4]octane-5-carboxylate derivatives in the synthesis of biologically active compounds (Shklyaruck, D., 2015).

Chiral Compounds Synthesis : Another study by Moriguchi et al. (2014) focused on the synthesis of chiral (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, showcasing a method for producing chiral cyclic amino acid esters without using chiral catalysts. This highlights the compound's relevance in creating chiral building blocks for further chemical synthesis (Moriguchi, T., Krishnamurthy, S., Arai, T., & Tsuge, A., 2014).

Safety And Hazards

Propiedades

IUPAC Name |

tert-butyl 7-sulfanyl-5-azaspiro[3.4]octane-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2S/c1-11(2,3)15-10(14)13-8-9(16)7-12(13)5-4-6-12/h9,16H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHYNPVWSXVPELL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC12CCC2)S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 7-sulfanyl-5-azaspiro[3.4]octane-5-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

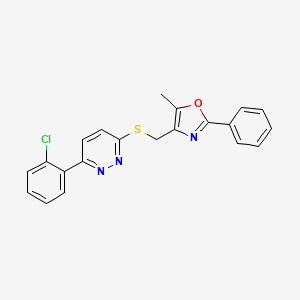

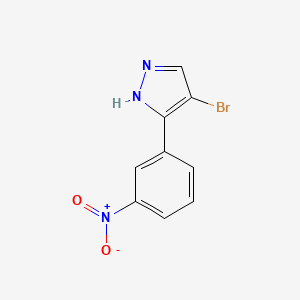

![5-chloro-N-[3-(furan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2549499.png)

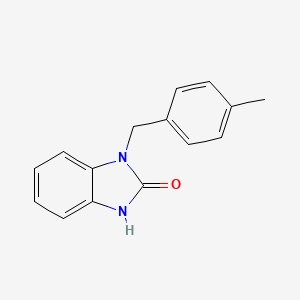

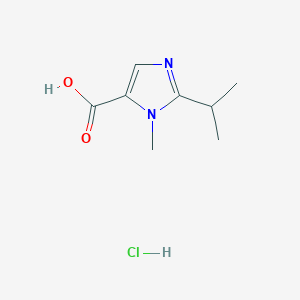

![methyl 4-({[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2549500.png)

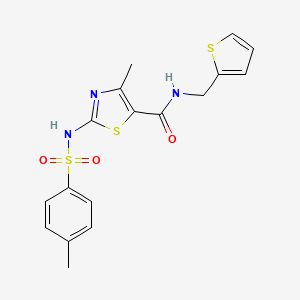

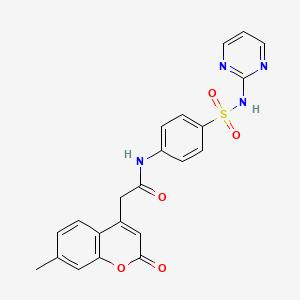

![2,4-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2549504.png)

![N-{[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl}-2-cyclopropylacetamide](/img/structure/B2549515.png)